3-(6-Methoxynaphthalen-2-yl)propan-1-ol
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound is part of the organic building blocks used in various research applications . It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
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Step 1: Formation of Grignard Reagent
- React 6-methoxy-2-naphthaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
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Step 2: Addition of Grignard Reagent
- Add the Grignard reagent to a solution of 3-bromopropanol in anhydrous ether.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C).
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Step 3: Reduction
- Reduce the resulting intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
- Reaction conditions: Anhydrous ether, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form the corresponding alkane.
- Common reagents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
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Substitution: : The methoxy group can be substituted with other functional groups.
- Common reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(6-Methoxynaphthalen-2-yl)propanal or 3-(6-Methoxynaphthalen-2-yl)propanoic acid.
Reduction: 3-(6-Methoxynaphthalen-2-yl)propane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, by blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxynaphthalen-2-yl)propanal: An oxidized form of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol.
3-(6-Methoxynaphthalen-2-yl)propanoic acid: Another oxidized derivative.
3-(6-Methoxynaphthalen-2-yl)propane: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group attached to the naphthalene ring and the propanol chain.
Properties
Molecular Formula |
C14H16O2 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)propan-1-ol |
InChI |
InChI=1S/C14H16O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10,15H,2-3,8H2,1H3 |
InChI Key |
XJCGHSRRUIJTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCCO |
Origin of Product |
United States |
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